Catalpalactone

説明

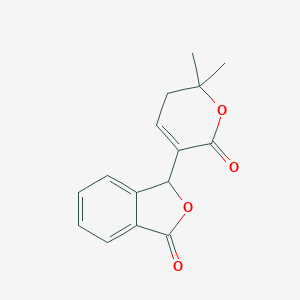

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(2,2-dimethyl-6-oxo-3H-pyran-5-yl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)8-7-11(14(17)19-15)12-9-5-3-4-6-10(9)13(16)18-12/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYSRANGENPXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(C(=O)O1)C2C3=CC=CC=C3C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928201 | |

| Record name | 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-68-8, 133591-03-4 | |

| Record name | Catalpalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catalpalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6,6-Dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CATALPALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P61GH0V29Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Catalpalactone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Catalpalactone, a dilactone compound of interest to researchers in drug development and the life sciences. This document outlines the primary botanical origins of this compound, details methodologies for its extraction and isolation, and presents its known biological signaling pathways. All quantitative data is summarized for clarity, and experimental workflows are accompanied by detailed protocols and visual diagrams to facilitate replication and further investigation.

Principal Natural Sources of this compound

This compound is a phytochemical primarily found within the genus Catalpa, a member of the Bignoniaceae family.[1][2][3][4] The two main species recognized for containing this compound are Catalpa ovata (Chinese catalpa) and Catalpa bignonioides (Southern catalpa).[1][5][6] The compound is most notably concentrated in the woody tissues of these trees, specifically the heartwood and stems.[5][7]

Quantitative Analysis of this compound Content

While extensive comparative data on this compound yields from various Catalpa species and plant parts is limited in the current literature, a key study has quantified its presence in the heartwood of Catalpa bignonioides. The data available is presented in the table below.

| Plant Species | Plant Part | Extraction Method | Percentage of this compound in Extract Fraction |

| Catalpa bignonioides | Heartwood | Acetone-hexane-water (54:44:2 by volume) | ~25% of the antitermitic fraction |

Table 1: Quantitative data on the concentration of this compound in a natural source.[5]

Experimental Protocols for Isolation and Purification

The following is a representative, detailed methodology for the extraction and isolation of this compound from Catalpa wood, synthesized from established natural product isolation techniques.[8][9][10][11][12]

Materials and Equipment

-

Dried and ground heartwood of Catalpa bignonioides or stems of Catalpa ovata

-

Soxhlet extractor

-

Rotary evaporator

-

Solvents: Acetone, n-hexane, water (reagent grade)

-

Silica gel for column chromatography

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

Reverse-phase C18 HPLC column

-

Acetonitrile and water (HPLC grade)

-

UV detector

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Extraction Procedure

-

Preparation of Plant Material : Air-dry the heartwood of C. bignonioides or stems of C. ovata at room temperature for several days. Grind the dried material into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction :

-

Place the powdered plant material into a thimble and load it into a Soxhlet extractor.

-

Prepare a ternary solvent mixture of acetone, n-hexane, and water in a 54:44:2 ratio by volume.[5]

-

Perform continuous extraction for 24-48 hours, or until the solvent running through the siphon is colorless.

-

-

Concentration of Crude Extract : Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification Protocol

-

Silica Gel Column Chromatography :

-

Pre-treat the crude extract by dissolving it in a minimal amount of the initial mobile phase and adsorbing it onto a small amount of silica gel.

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar retention factors.

-

-

Semi-Preparative HPLC :

-

Further purify the fractions containing this compound using a semi-preparative HPLC system equipped with a reverse-phase C18 column.[5]

-

Use a mobile phase gradient of acetonitrile and water. The exact gradient should be optimized based on analytical HPLC runs.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound.

-

-

Purity Confirmation and Structure Elucidation :

-

Confirm the purity of the isolated this compound using analytical HPLC.

-

Elucidate and confirm the structure of the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the data with published literature values.

-

Signaling Pathways and Biological Activity

This compound has demonstrated significant anti-inflammatory properties.[13] Its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

Inhibition of Nitric Oxide Production

This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[13] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels.[13]

Modulation of the NF-κB and STAT-1 Signaling Pathways

A primary anti-inflammatory mechanism of this compound is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT-1).[13] By inhibiting the activation of these transcription factors, this compound effectively reduces the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[13]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Catalpa bignonioides - Wikipedia [en.wikipedia.org]

- 2. ENH289/ST130: Catalpa spp.: Catalpa [edis.ifas.ufl.edu]

- 3. Catalpa | The Wood Database (Hardwood) [wood-database.com]

- 4. plants.usda.gov [plants.usda.gov]

- 5. Major antitermitic components of the heartwood of southern catalpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dehydro-alpha-lapachone isolated from Catalpa ovata stems: activity against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.sdiarticle5.com [files.sdiarticle5.com]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Effects of this compound Isolated from Catalpa ovata in LPS-Induced RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalpalactone: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpalactone, a naturally occurring phthalide derivative, has garnered significant interest within the scientific community for its diverse biological activities. First isolated from the wood of Catalpa ovata, this compound has demonstrated potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents key quantitative data. Furthermore, this guide explores the molecular mechanisms underlying its biological effects, with a focus on its modulation of critical signaling pathways, visualized through detailed diagrams.

Discovery and Structural Elucidation

This compound was first discovered and isolated from the wood of the Chinese catalpa tree, Catalpa ovata G. Don, a member of the Bignoniaceae family.[1] The initial structural elucidation was carried out using a combination of spectroscopic techniques, which are now standard in natural product chemistry. These methods allowed for the determination of its chemical formula as C₁₅H₁₄O₄ and its unique phthalide structure.[1]

Spectroscopic Data for Structural Characterization

The definitive structure of this compound was established through analysis of its spectral data. While the original publication provides the foundational data, subsequent isolations and analyses have confirmed the structure. Key spectroscopic features are summarized below.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations and Interpretations |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound exhibits characteristic absorption bands indicating the presence of specific functional groups. A strong absorption band is typically observed around 1760 cm⁻¹, which is indicative of the C=O stretching vibration of the γ-lactone ring. Additional bands in the aromatic region (around 1600-1450 cm⁻¹) suggest the presence of a benzene ring. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key signals include those corresponding to the aromatic protons, the protons of the lactone ring, and the protons of the dimethylpyran moiety. The chemical shifts, splitting patterns, and coupling constants of these signals are crucial for confirming the connectivity of the atoms. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their chemical environments. The spectrum will show signals for the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the dimethylpyran ring, confirming the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, and fragmentation patterns can provide further structural information. |

Isolation from Catalpa ovata

The isolation of this compound from Catalpa ovata involves a multi-step process of extraction and chromatographic purification. The general workflow is outlined below.

General Experimental Workflow

References

Physical and chemical properties of Catalpalactone

An In-depth Technical Guide to the Physical and Chemical Properties of Catalpalactone

Introduction

This compound is a naturally occurring lactone and a member of the 2-benzofurans, first identified in plants of the Catalpa genus, such as Catalpa ovata and Catalpa bignonioides.[1][2][3] This compound has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details its known biological activities and associated signaling pathways, and presents standardized experimental protocols for its study. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and medicinal chemistry.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound have been characterized and are summarized below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₄ | [1][7][8] |

| Molecular Weight | 258.27 g/mol | [1][7][8] |

| IUPAC Name | 3-(2,2-dimethyl-6-oxo-3H-pyran-5-yl)-3H-2-benzofuran-1-one | [1] |

| CAS Number | 1585-68-8 | [1] |

| Canonical SMILES | CC1(CC=C(C(=O)O1)C2C3=CC=CC=C3C(=O)O2)C | [1] |

| InChI Key | GFYSRANGENPXDF-UHFFFAOYSA-N | [1][7][8] |

| Physical Description | Data not available in search results. | |

| Melting Point | Data not available in search results. | |

| Boiling Point | Data not available in search results. | |

| Solubility | Data not available in search results. | |

| Stereochemistry | Racemic | [7] |

Spectroscopic Data

The structure of this compound and its synthetic derivatives has been confirmed using various spectroscopic techniques. While specific spectral data is not detailed in the provided search results, the methodologies employed are crucial for its identification and characterization.

| Spectroscopic Method | Application |

| ¹H NMR | Used for the structural identification of this compound and its derivatives.[4][9] |

| ¹³C NMR | Employed for the structural elucidation of this compound and its analogs.[4][9] |

| High-Resolution Mass Spectrometry (HRMS) | Utilized to confirm the molecular formula and structure of synthesized this compound derivatives.[4][9] |

| Infrared (IR) Spectroscopy | General method used to identify functional groups present in the molecule. |

| Mass Spectrometry (MS) | General method used to determine the molecular weight and fragmentation pattern. |

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily anti-inflammatory and neuroprotective effects, through the modulation of specific cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[5][10] Its mechanism of action involves the inhibition of key inflammatory mediators and pathways:

-

Inhibition of Pro-inflammatory Molecules: It significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[4][5]

-

Reduction of Cytokines: The compound reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the suppression of the Toll-like receptor 4 (TLR4) signaling cascade. Specifically, this compound prevents the activation of interferon regulatory factor 3 (IRF3) and nuclear factor-κB (NF-κB).[4][5] It also suppresses the production of interferon-β (IFN-β) and the subsequent activation of the signal transducer and activator of transcription 1 (STAT1).[4][5][10]

Neuroprotective Activity

This compound has shown promise in protecting nerve function from hypoxic lesions, as demonstrated in a middle cerebral artery occlusion (MCAO) rat model of ischemic brain injury.[6] The underlying mechanism involves the modulation of microglial polarization:

-

M2 Microglial Polarization: this compound promotes the polarization of microglial cells toward the protective M2 phenotype.[6]

-

JAK/STAT Pathway Involvement: This neuroprotective effect is achieved by influencing the JAK/STAT signaling pathway. In contrast to the pro-inflammatory M1 phenotype, which is associated with activated JAK/STAT signaling, this compound treatment shifts the balance towards the anti-inflammatory M2 state.[6]

-

Functional Recovery: By promoting M2 polarization, this compound reduces neurological severity scores and improves overall neurological function in the MCAO rat model.[6]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Protocol for Isolation and Purification

This protocol describes a general procedure for the isolation of this compound from a plant source like Catalpa ovata.

Methodology:

-

Plant Material Preparation: Air-dry and powder the relevant plant parts (e.g., stems, leaves) of Catalpa ovata.

-

Extraction: Macerate the powdered material with a suitable organic solvent (e.g., methanol) at room temperature for several days. Filter and concentrate the solvent under reduced pressure to yield a crude extract.

-

Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Bioassay-Guided Isolation: Test each fraction for the desired biological activity (e.g., anti-inflammatory). The most potent fraction (e.g., the ethyl acetate fraction) is selected for further separation.

-

Chromatographic Purification:

-

Subject the active fraction to silica gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing the compound of interest.

-

-

Final Purification: Purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to obtain pure this compound.

-

Structural Confirmation: Confirm the identity and purity of the isolated compound using HRMS, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol for In Vitro Anti-inflammatory Assay

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound using the LPS-induced RAW264.7 macrophage cell line.[5]

References

- 1. This compound | C15H14O4 | CID 3014018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 和漢薬Wikiデータベース [inm.u-toyama.ac.jp]

- 3. dspace.ceu.es [dspace.ceu.es]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Effects of this compound Isolated from Catalpa ovata in LPS-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound protects rats nerve function from hypoxic lesion by polarizing microglial cells toward M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Effects of this compound Isolated from Catalpa ovata in LPS-Induced RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of Catalpalactone: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and spectroscopic properties of natural products is paramount. This guide provides a detailed summary of the available spectroscopic data for Catalpalactone, a bioactive compound isolated from plants of the Catalpa genus.

However, based on the established structure, typical spectroscopic features can be predicted and are generally described in publications focusing on the isolation and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its known chemical structure. This information is crucial for the identification and characterization of this compound in natural product extracts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.2 - 7.8 | m | - |

| H-3 | ~5.5 | m | - |

| H-4 | ~6.0 | d | - |

| H-5' | ~2.5 | m | - |

| H-6' | ~2.7 | m | - |

| CH₃ | ~1.5 | s | - |

| CH₃ | ~1.6 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C=O (Lactone) | 165 - 175 |

| C=O (Lactone) | 160 - 170 |

| Aromatic C | 120 - 150 |

| C-2 | 160 - 170 |

| C-3 | 70 - 80 |

| C-3a | 130 - 140 |

| C-4 | 120 - 130 |

| C-5 | 125 - 135 |

| C-6 | 125 - 135 |

| C-7 | 120 - 130 |

| C-7a | 140 - 150 |

| C-2' | 160 - 170 |

| C-3' | 120 - 130 |

| C-4' | 130 - 140 |

| C-5' | 30 - 40 |

| C-6' | 80 - 90 |

| CH₃ | 20 - 30 |

| CH₃ | 20 - 30 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption (cm⁻¹) |

| C=O (Lactone) | 1750 - 1780 |

| C=C (Aromatic) | 1600, 1450 |

| C-O (Ester) | 1000 - 1300 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | Predicted m/z |

| [M]+ | 258 |

| [M+H]+ | 259 |

| [M+Na]+ | 281 |

| Fragmentation Ions | Various fragments corresponding to the loss of CO, CO₂, and other neutral fragments from the lactone rings. |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound would typically involve the following steps:

1. Isolation and Purification:

-

Extraction of the plant material (e.g., stem bark of Catalpa ovata) with a suitable solvent such as methanol or ethanol.

-

Partitioning of the crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).

-

Chromatographic separation of the target fraction using techniques like column chromatography (silica gel, Sephadex) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

2. NMR Spectroscopy:

-

Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Recording ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Performing 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in the complete assignment of proton and carbon signals.

3. Infrared (IR) Spectroscopy:

-

Preparing a sample of the pure compound, either as a thin film on a salt plate (e.g., NaCl, KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Recording the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

4. Mass Spectrometry (MS):

-

Introducing the purified compound into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography system (LC-MS).

-

Acquiring the mass spectrum in both positive and negative ion modes.

-

Performing tandem mass spectrometry (MS/MS) experiments to induce fragmentation and aid in structural elucidation.

Workflow for Spectroscopic Analysis of Natural Products

The general workflow for the spectroscopic analysis and characterization of a natural product like this compound is depicted in the following diagram.

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive and detailed experimental data, researchers are encouraged to consult specialized phytochemical literature that reports the original isolation and comprehensive structural elucidation of this compound.

Catalpalactone: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpalactone, a naturally occurring iridoid lactone isolated from species of the Catalpa genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anti-inflammatory, neuroprotective, and potential anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily investigated in lipopolysaccharide (LPS)-stimulated macrophage models. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Quantitative Data

| Biological Activity | Cell Line | Method | Concentration/IC50 | Reference |

| Inhibition of Nitric Oxide (NO) Production | RAW264.7 | Griess Assay | Concentration-dependent inhibition (5, 10, 30, 50 µM) | [1][2] |

| Inhibition of iNOS Expression | RAW264.7 | Western Blot, qRT-PCR | Concentration-dependent inhibition (5, 10, 30, 50 µM) | [1][2] |

| Inhibition of IL-6 Production | RAW264.7 | ELISA | Concentration-dependent inhibition (5, 10, 30, 50 µM) | [1] |

| Inhibition of TNF-α Production | RAW264.7 | ELISA | Concentration-dependent inhibition (5, 10, 30, 50 µM) | [1] |

| Inhibition of NF-κB Reporter Activity | RAW264.7 | Luciferase Assay | Significant decrease at tested concentrations | [1] |

| Inhibition of IRF3 Reporter Activity | RAW264.7 | Luciferase Assay | Significant decrease at tested concentrations | [1] |

| Cytotoxicity | RAW264.7 | EZ-Cytox cell viability assay | Not cytotoxic up to 50 µM | [1][2] |

Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades initiated by toll-like receptor 4 (TLR4) activation by LPS. It has been shown to inhibit both MyD88-dependent and TRIF-dependent pathways.[1] A key mechanism is the suppression of the activation of transcription factors NF-κB and IRF3, which are central to the expression of pro-inflammatory genes.[1][3] Furthermore, this compound has been observed to suppress the IFN-β/STAT-1 signaling pathway.[1]

Caption: Inhibition of LPS-induced pro-inflammatory signaling by this compound.

Experimental Protocols

Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 30, 50 µM) for 2 hours, followed by stimulation with 1 µg/mL of LPS for a specified duration (e.g., 18-24 hours).[1][2]

Nitric Oxide (NO) Production Assay (Griess Assay): NO production is measured in the culture supernatant. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After 15 minutes of incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is used for quantification.[2]

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, p-NF-κB, p-IRF3, p-STAT1, and a loading control (e.g., β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to normalize the data. The relative gene expression is calculated using the 2^-ΔΔCt method.

Luciferase Reporter Assay: RAW264.7 cells are transiently co-transfected with NF-κB or IRF3 luciferase reporter plasmids and a β-galactosidase expression vector (for normalization). After transfection, cells are pre-treated with this compound and then stimulated with LPS. Luciferase activity is measured using a luminometer, and the results are normalized to β-galactosidase activity.[1]

Neuroprotective Activity

This compound has shown promising neuroprotective effects, particularly in the context of ischemic brain injury. Its mechanism involves the modulation of microglial polarization.

Quantitative Data

| Biological Activity | Model | Method | Concentration | Reference |

| Promotion of M2 Microglial Polarization | OGD/R-induced BV2 cells | Immunohistochemistry, Flow Cytometry | Optimal at 15 µM | [4][5] |

| Increased Cell Viability | OGD/R-induced BV2 cells | CCK-8 Assay | 15 µM | [4] |

| Decreased Apoptosis | OGD/R-induced BV2 cells | Flow Cytometry | 15 µM | [4] |

| Improved Neurological Function | MCAO rat model | Modified Neurological Severity Score (mNSS) | Not specified | [4][5] |

Signaling Pathways

In the context of ischemic brain injury, microglia can adopt a pro-inflammatory (M1) or anti-inflammatory/reparative (M2) phenotype. This compound has been shown to promote the polarization of microglia towards the M2 phenotype.[4][5] This is achieved through the inhibition of the JAK/STAT signaling pathway, which is involved in M1 polarization.[5] By promoting the M2 phenotype, this compound helps to resolve neuroinflammation and protect neurons from ischemic damage.

Caption: this compound promotes M2 microglial polarization for neuroprotection.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model: Ischemic stroke is induced in rats or mice by occluding the middle cerebral artery for a defined period, followed by reperfusion. This compound is administered at specific time points post-MCAO. Neurological deficits are assessed using scoring systems like the mNSS. Brain tissue is collected for histological and molecular analysis.[5]

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model: BV2 microglial cells are subjected to OGD by incubation in a glucose-free medium in a hypoxic chamber. This is followed by reoxygenation in a normal culture medium. This in vitro model mimics ischemic/reperfusion injury. Cells are treated with this compound during the reoxygenation phase.[4][5]

Immunohistochemistry: Brain sections or cultured cells are fixed, permeabilized, and blocked. They are then incubated with primary antibodies against M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arginase-1, CD206). After washing, sections are incubated with fluorescently labeled secondary antibodies and visualized using a fluorescence microscope.

Flow Cytometry for Microglial Polarization: BV2 cells are harvested and stained with fluorescently labeled antibodies against M1 and M2 surface markers. The percentage of M1 and M2 polarized cells is quantified using a flow cytometer.

Cell Viability (CCK-8) and Apoptosis Assays: Cell viability of OGD/R-treated BV2 cells with or without this compound is assessed using the Cell Counting Kit-8. Apoptosis is measured by flow cytometry using Annexin V and propidium iodide staining.[4]

Other Potential Biological Activities

Preliminary studies suggest that this compound may also possess cytotoxic and antimicrobial activities. However, the available data is less extensive compared to its anti-inflammatory and neuroprotective effects. Further research is required to fully elucidate the mechanisms and potential applications in these areas. Quantitative data such as IC50 values against various cancer cell lines and minimum inhibitory concentrations (MICs) against different microbial strains are needed to assess its therapeutic potential.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective properties. Its ability to modulate key signaling pathways such as NF-κB, IRF3, and JAK/STAT highlights its potential for the development of novel therapies for inflammatory and neurodegenerative diseases. This technical guide provides a foundational understanding of the biological activities of this compound, along with detailed experimental protocols to facilitate further research and development in this exciting field.

References

- 1. Anti-Inflammatory Effects of this compound Isolated from Catalpa ovata in LPS-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory Effects of this compound Isolated from Catalpa ovata in LPS-Induced RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound protects rats nerve function from hypoxic lesion by polarizing microglial cells toward M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects rats nerve function from hypoxic lesion by polarizing microglial cells toward M2 phenotype - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Catalpol in Preliminary Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising natural compound with significant neuroprotective properties.[1][2] Preliminary in vivo and in vitro studies have demonstrated its potential in mitigating neuronal damage across various models of neurological disorders, including ischemic stroke, Parkinson's disease, and Alzheimer's disease.[1][2][3] The mechanisms underlying these effects are multifaceted, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic activities, as well as the promotion of neurogenesis and angiogenesis.[3][4] This technical guide synthesizes the current preclinical evidence, detailing the key signaling pathways modulated by catalpol, summarizing quantitative outcomes from pivotal studies, and providing an overview of the experimental protocols employed.

Core Neuroprotective Mechanisms and Signaling Pathways

Catalpol exerts its neuroprotective effects by modulating a network of interconnected signaling pathways. Its action is not limited to a single target but rather a pleiotropic effect that collectively reduces neuronal damage and promotes recovery. The primary mechanisms include antioxidation, anti-inflammation, anti-apoptosis, and promotion of neural repair.[2][3]

Anti-Apoptotic Pathways

Catalpol has been shown to inhibit neuronal apoptosis through the regulation of key signaling cascades. It modulates the Bcl-2 family of proteins and caspase activity, critical mediators of programmed cell death.

-

p53/Bcl-2/Bax/Caspase Pathway: In models of oxidative stress, catalpol inhibits the p53-mediated Bcl-2/Bax/caspase-3 apoptotic pathway, thereby preventing neuronal death.[5][6]

-

PI3K/AKT/mTOR Pathway: Catalpol promotes neuronal survival and growth by activating the PI3K/AKT/mTOR signaling axis.[4][7] This pathway is crucial for regulating cell metabolism, proliferation, and survival.[7] Activation of this pathway by catalpol has been shown to reverse neuronal damage in models of oxygen-glucose deprivation/reperfusion (OGD/R).[7]

Anti-Inflammatory and Antioxidant Pathways

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases. Catalpol mitigates these processes through several pathways.

-

NF-κB Signaling: Catalpol attenuates the neuroinflammatory response mediated by microglia by inhibiting the nuclear factor-κB (NF-κB) signaling pathway.[5] This leads to a marked downregulation of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-6 and TNF-α.[5]

-

Keap1/Nrf2/ARE Pathway: Catalpol blocks oxidative damage in cortical neurons by activating the Keap1/Nrf2 pathway.[5][6] This enhances the expression of antioxidant enzymes, decreases intracellular reactive oxygen species (ROS), and restores mitochondrial membrane potential.[5]

-

MAPK/ERK Pathway: The ERK signaling pathway plays a significant role in NO-mediated neuronal degeneration.[8] Catalpol has been found to regulate the activation of ERK, thereby inhibiting the increase of NO and iNOS and preventing neuronal apoptosis.[2][8]

Neurogenesis and Angiogenesis

Catalpol also promotes neural repair and regeneration by stimulating the formation of new neurons and blood vessels in damaged brain regions.

-

Shh Signaling Pathway: Catalpol activates the Sonic hedgehog (Shh) signaling pathway, which in turn promotes hippocampal neurogenesis and synaptogenesis.[9][10] This activation is linked to the restoration of mitochondrial structure and function.[9]

-

VEGF Signaling: In ischemic stroke models, catalpol treatment significantly increases the expression of vascular endothelial growth factor (VEGF).[11] This effect is mediated through the upregulation of VEGF-PI3K/AKT and VEGF-MEK1/2/ERK1/2 signaling, which promotes angiogenesis and neurogenesis.[11]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preliminary studies on catalpol's neuroprotective effects.

Table 1: Summary of In Vitro Neuroprotective Effects of Catalpol

| Experimental Model | Cell Type | Insult | Catalpol Treatment | Measured Parameter | Result | Reference |

| Oxidative Stress | RGC-5 | 1 mM H₂O₂ (24h) | 0.5 mM (15 min pre-treatment) | Cell Viability (MTT) | Viability increased from 55.1% to 64.2% | [12] |

| Oxygen-Glucose Deprivation | RGC-5 | OGD (8h) | 0.5 mM (15 min pre-treatment) | Cell Viability (MTT) | Viability increased from 60.8% to 77.6% | [12] |

| Oxidative Stress | Primary Cortical Neurons | H₂O₂ | 25–50 µM | Apoptosis | Significantly reversed H₂O₂-induced apoptosis (p < 0.05) | [6] |

| OGD/Reperfusion | Primary Cortical Neurons | OGD (2h) + Reperfusion (4h) | 0.1, 1, 10, 100 µg/mL | Cell Survival/Death | Significantly promoted survival and decreased death (p < 0.05) | [7] |

| Inflammatory Model | BV2 Microglia | Lipopolysaccharide (LPS) | 5 µg/mL | Inflammatory Cytokines | Reduced expression of IL-1β, IL-6, and TNF-α | [13] |

Table 2: Summary of In Vivo Neuroprotective Effects of Catalpol

| Experimental Model | Animal Model | Catalpol Treatment | Measured Parameter | Result | Reference |

| Ischemic Stroke (MCAO) | SD Rats | 5.0, 10.0 mg/kg/day (i.v.) for 14 days | Infarct Volume, Neurological Score | Dose-dependently reduced infarct volume and neurological deficits | [11] |

| Multiple Cerebral Infarctions | SD Rats | 60 mg/kg/day (gavage) for 14 days | Neurological Score | Significantly lower score vs. model group by day 3 (p < 0.05) | [9] |

| Multiple Cerebral Infarctions | SD Rats | 30, 60, 120 mg/kg/day (gavage) | Protein Expression (Western Blot) | Upregulated Shh, Gli1, SYP, and PSD-95 (p < 0.05) | [9] |

| Retinal Ischemia/Reperfusion | Wistar Rats | 0.5 mM (intravitreal injection) | ERG b-wave amplitude | Recovered from 6.9% to 35.4% of normal | [12] |

| Retinal Ischemia/Reperfusion | Wistar Rats | 0.5 mM (intravitreal injection) | RGC Viability | Recovered from 45.6% to 74.3% of normal | [12] |

| Retinal Ischemia/Reperfusion | Wistar Rats | 0.5 mM (intravitreal injection) | Apoptosis (TUNEL) | Reduced TUNEL+ cells from 1.80 to 0.40 cells/field | [12] |

| Parkinson's Disease | C57BL/6 Mice | 15 mg/kg/day (i.p.) for 3 days + MPTP | Exploratory Behavior | Alleviated impairment in exploratory behavior | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited preliminary studies to evaluate the neuroprotective effects of catalpol.

General Experimental Workflow

The evaluation of catalpol's neuroprotective potential typically follows a multi-stage process, beginning with in vitro screening and mechanistic studies, followed by validation in in vivo animal models of neurological disease.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This model is widely used to simulate ischemic stroke.

-

Animals: Male Sprague-Dawley (SD) or Wistar rats are commonly used.[9][11]

-

Procedure: Anesthesia is induced, and the middle cerebral artery is occluded, typically for 1-2 hours, followed by reperfusion. This induces a focal ischemic injury.

-

Catalpol Administration: Catalpol is administered via various routes, including intravenous (i.v.) injection (e.g., 2.5-10.0 mg/kg/day) or gastric gavage (e.g., 30-120 mg/kg/day) for a specified duration, often up to 14 days post-MCAO.[9][11]

-

Outcome Measures:

-

Neurological Deficit Scoring: Assessed using scales like the Zea Longa or Bederson scores, which rate motor and sensory deficits on a scale (e.g., 0-4).[3][9]

-

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white.[3]

-

Histology and Immunohistochemistry: Brain sections are analyzed for neuronal loss, apoptosis (TUNEL staining), and expression of specific proteins (e.g., VEGF, Shh) via Western Blot or immunohistochemistry.[9][11]

-

In Vitro Oxidative Stress and OGD Models

These cellular models are used to investigate direct neuroprotective effects and underlying molecular mechanisms.

-

Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., RGC-5) are cultured under standard conditions.[6][12]

-

Induction of Injury:

-

Oxidative Stress: Cells are exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 1 mM for up to 24 hours.[12]

-

Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., for 2-8 hours), often followed by a period of reperfusion in normal medium.[7][12]

-

-

Catalpol Treatment: Catalpol is added to the culture medium at various concentrations (e.g., 1-100 µM or 0.1-100 µg/mL), often as a pre-treatment before the insult.[6][7][12]

-

Outcome Measures:

-

Cell Viability: Quantified using assays like MTT or by measuring lactate dehydrogenase (LDH) release into the medium.[7][12]

-

Apoptosis Assays: Apoptosis is assessed using methods such as DAPI staining, Hoechst staining, or flow cytometry with Annexin V/PI staining.[5][14]

-

Western Blot Analysis: Protein lysates are collected to quantify the expression and phosphorylation status of key proteins in signaling pathways (e.g., p-AKT, Nrf2, cleaved caspase-3). A standard protocol involves cell lysis with RIPA buffer, protein quantification (BCA assay), separation by SDS-PAGE, transfer to a PVDF membrane, and incubation with specific primary and secondary antibodies.[6]

-

Conclusion and Future Directions

Preliminary evidence from a range of in vivo and in vitro models strongly supports the neuroprotective potential of catalpol.[4][8] Its multifaceted mechanism of action, targeting apoptosis, inflammation, oxidative stress, and promoting neurorestoration, makes it a compelling candidate for further development.[3] The compound has been shown to modulate several key signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and Shh, leading to quantifiable improvements in neuronal survival, function, and tissue preservation.[7][8][9][11]

However, as noted in several systematic reviews, these promising preclinical findings must be interpreted with caution due to methodological limitations in some of the existing studies.[3] Future research should focus on more rigorous, well-designed preclinical studies that adhere to guidelines such as ARRIVE and STAIR to improve translatability.[3] Furthermore, identifying direct binding targets, conducting comprehensive toxicological and pharmacokinetic assessments, and ultimately, performing well-controlled clinical trials are essential next steps to validate the efficacy and safety of catalpol as a therapeutic agent for human neurological disorders.[4]

References

- 1. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catapol: a promising natural neuroprotective agent for neurologic disorders – ScienceOpen [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalpol induces cell activity to promote axonal regeneration via the PI3K/AKT/mTOR pathway in vivo and in vitro stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalpol attenuates nitric oxide increase via ERK signaling pathways induced by rotenone in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalpol improves impaired neurovascular unit in ischemic stroke rats via enhancing VEGF-PI3K/AKT and VEGF-MEK1/2/ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalpol Protects Against Retinal Ischemia Through Antioxidation, Anti-Ischemia, Downregulation of β-Catenin, VEGF, and Angiopoietin-2: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalpol alleviates the lipopolysaccharide-induced inflammatory response of BV2 cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 14. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

Catalpalactone: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpalactone, a naturally occurring iridoid lactone predominantly isolated from the Catalpa species, has a rich history in traditional medicine and is emerging as a compound of significant interest in modern pharmacology. Traditionally, various parts of the Catalpa tree have been used to treat a range of ailments, including inflammatory conditions and neurological disorders. Contemporary scientific research has begun to validate these traditional uses, revealing this compound's potent anti-inflammatory, neuroprotective, and cytotoxic activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its role in traditional medicine, and its pharmacological effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanisms of action to support further research and drug development efforts.

Introduction

This compound is a bicyclic monoterpenoid belonging to the iridoid class of compounds. Its chemical structure features a lactone ring fused to a cyclopentanopyran skeleton. First identified in the wood of Catalpa ovata, this compound is a key contributor to the bioactivity of extracts from this plant.[1] The genus Catalpa, which includes species like Catalpa bignonioides (Southern Catalpa) and Catalpa speciosa (Northern Catalpa), has been utilized in traditional medicine systems, particularly by indigenous peoples of North America, for treating conditions such as respiratory illnesses, wounds, and infections.[2][3] This historical context provides a valuable starting point for the scientific investigation of its constituent compounds, such as this compound.

This guide aims to bridge the gap between the traditional use and modern scientific understanding of this compound, providing a technical resource for researchers and drug development professionals.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, formulation, and pharmacological assessment.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| CAS Number | 1585-68-8 |

| Appearance | Solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. |

Role in Traditional Medicine

The use of Catalpa species in traditional medicine provides a strong ethnobotanical basis for the investigation of this compound. Various parts of the Catalpa tree have been employed for their therapeutic properties:

-

Anti-inflammatory and Wound Healing: The leaves and bark of Catalpa trees have been used topically as poultices for wounds, sores, and skin infections, suggesting anti-inflammatory and antimicrobial properties.[1]

-

Respiratory Ailments: Decoctions of the bark and seed pods were traditionally used to treat whooping cough, asthma, and bronchitis.[2]

-

Sedative Effects: The pods and seeds of the Catalpa tree are reported to have mild sedative and narcotic effects.[2]

-

Other Uses: Traditional remedies also include the use of Catalpa preparations as an eyewash, for treating malaria, and for cardiac problems.[2]

While traditional uses point to a broad spectrum of bioactivity, modern research has focused on elucidating the specific roles of its isolated constituents, with this compound being a prominent example.

Pharmacological Activities and Mechanisms of Action

Scientific studies have begun to unravel the molecular mechanisms underlying the therapeutic potential of this compound, particularly in the areas of inflammation and neuroprotection.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in in-vitro models. A key study investigating its effects on lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells revealed a multi-pronged mechanism of action.[1]

Quantitative Data on Anti-inflammatory Effects:

| Parameter | Effect of this compound | IC₅₀ / Concentration | Reference |

| Nitric Oxide (NO) Production | Inhibition | 2.34 µM | [1] |

| Interleukin-6 (IL-6) Production | Significant reduction at 50 µM | 5, 10, 30, 50 µM | [1] |

| Tumor Necrosis Factor-α (TNF-α) Production | Significant reduction at 50 µM | 5, 10, 30, 50 µM | [1] |

| iNOS mRNA and Protein Expression | Suppression | Concentration-dependent | [1] |

| IL-6 and TNF-α mRNA Expression | Suppression | Concentration-dependent | [1] |

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1] Furthermore, it suppresses the production of interferon-β (IFN-β) and the subsequent activation of the Signal Transducer and Activator of Transcription 1 (STAT1).[1] This dual inhibition of both MyD88-dependent (NF-κB) and TRIF-dependent (IRF3/IFN-β/STAT1) pathways in LPS-stimulated macrophages highlights its comprehensive anti-inflammatory potential.

Neuroprotective Activity

This compound has also been investigated for its neuroprotective effects, particularly in the context of ischemic brain injury. Research indicates that it can protect nerve function by modulating the inflammatory response within the central nervous system. A key mechanism is the polarization of microglial cells from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.

Quantitative Data on Neuroprotective Effects:

| Parameter | Effect of this compound (15 µM) | Model | Reference |

| Microglia Polarization | Induces M2 phenotype | OGD/R-induced BV2 cells | |

| Cell Viability | Increased | OGD/R-induced BV2 cells | |

| Apoptosis | Decreased | OGD/R-induced BV2 cells | |

| Modified Neurological Severity Score (mNSS) | Reduced | MCAO rat model |

The neuroprotective effects of this compound are mediated, at least in part, through the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. By promoting the M2 phenotype, this compound helps to resolve neuroinflammation and create a more favorable environment for neuronal survival and repair.

Cytotoxic Activity

Preliminary studies have indicated that this compound possesses cytotoxic activities against certain cancer cell lines. However, comprehensive data across a wide range of cancer cell types is still limited.

Quantitative Data on Cytotoxic Effects:

| Cell Line | IC₅₀ (µM) | Reference |

| Brine Shrimp | Moderate lethality at 4 mg/mL | |

| Data on specific cancer cell lines is currently limited in publicly available literature. |

Further research is required to fully characterize the anticancer potential of this compound and its derivatives, including the elucidation of its mechanism of action in cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the bioactivity of this compound.

Extraction and Isolation of this compound from Catalpa ovata

A general protocol for the extraction and isolation of this compound involves solvent extraction followed by chromatographic purification.

-

Plant Material Preparation: Dried and powdered stems or wood of Catalpa ovata are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The methanol extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Anti-inflammatory Activity Assay (RAW264.7 Cells)

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates for cytotoxicity and NO assays, and in 6-well plates for Western blotting and RT-PCR.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 18-24 hours).

-

Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits.

-

Western Blot Analysis for NF-κB and STAT1:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of NF-κB p65 and STAT1.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using a chemiluminescence detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR) for iNOS and Cytokine mRNA:

-

Total RNA is extracted from the cells and reverse-transcribed to cDNA.

-

qRT-PCR is performed using specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

M2 Microglia Polarization Assay (BV2 Cells)

-

Cell Culture: BV2 murine microglial cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model: To mimic ischemic conditions, BV2 cells are subjected to OGD by incubating them in a glucose-free medium in a hypoxic chamber, followed by reoxygenation with normal culture medium.

-

Treatment: this compound (e.g., 15 µM) is added to the culture medium during the reoxygenation phase.

-

Flow Cytometry for M1/M2 Markers:

-

Cells are harvested and stained with fluorescently labeled antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206).

-

The percentage of M1 and M2 polarized cells is analyzed by flow cytometry.

-

-

Immunocytochemistry: Cells are fixed, permeabilized, and stained with antibodies against M1/M2 markers. The expression and localization of these markers are visualized by fluorescence microscopy.

-

Western Blot Analysis for JAK/STAT Pathway: The expression and phosphorylation status of key proteins in the JAK/STAT pathway (e.g., JAK1, STAT1) are analyzed by Western blotting as described previously.

Pharmacokinetics

The pharmacokinetic profile of this compound is not yet well-established. As an iridoid glycoside, its oral bioavailability may be influenced by factors such as enzymatic hydrolysis in the gastrointestinal tract and first-pass metabolism in the liver. Generally, many iridoid glycosides exhibit low oral bioavailability.[4][5][6] Further in vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are crucial for its development as a therapeutic agent.

Conclusion and Future Directions

This compound, a bioactive compound with deep roots in traditional medicine, is a promising candidate for the development of new therapeutics for inflammatory and neurodegenerative diseases. Its well-defined anti-inflammatory mechanism, involving the dual inhibition of NF-κB and IRF3/STAT1 signaling, and its ability to promote a neuroprotective M2 microglia phenotype, provide a strong scientific rationale for its further investigation.

Future research should focus on:

-

Comprehensive Pharmacokinetic and Toxicological Studies: In-depth in vivo studies are essential to understand the ADME profile and to establish the safety of this compound.

-

Broad-Spectrum Cytotoxicity Screening: A systematic evaluation of this compound's cytotoxic effects against a diverse panel of cancer cell lines is needed to explore its potential as an anticancer agent.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) and neurodegenerative disorders (e.g., Alzheimer's disease, Parkinson's disease) are required to validate its therapeutic efficacy.

-

Structural Optimization: Medicinal chemistry efforts could be directed towards synthesizing derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

-

Investigation of Other Plant Sources: A broader phytochemical screening of plants used in traditional medicine for inflammatory and neurological conditions may reveal other sources of this compound or related bioactive iridoids.

By systematically addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for its translation from a traditional remedy to a modern medicine.

References

- 1. thegardening.org [thegardening.org]

- 2. researchgate.net [researchgate.net]

- 3. Netmeds [netmeds.com]

- 4. mdpi.com [mdpi.com]

- 5. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ecological Significance of Catalpalactone in Catalpa Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpa species, valued for their ornamental and durable wood, have a rich history of use in traditional medicine. A key to their ecological success and ethnobotanical relevance lies in their complex secondary metabolism. This technical guide delves into the ecological functions of catalpalactone, a naphthoquinone derivative found in Catalpa, focusing on its roles in plant defense through insecticidal, antifeedant, and allelopathic activities. While specific quantitative data and dedicated studies on pure this compound are limited, this document synthesizes available information on Catalpa extracts and related compounds to provide a comprehensive overview. Detailed experimental protocols for assessing these ecological functions are provided, alongside putative biosynthetic and signaling pathways to guide future research and potential applications in drug development and agriculture.

Introduction

The genus Catalpa (Bignoniaceae) comprises several tree species native to North America and East Asia. These trees produce a variety of secondary metabolites, including iridoid glycosides and naphthoquinones, which play crucial roles in their interactions with the environment. Among these compounds, this compound, a naphthoquinone derivative isolated from the stem bark of Catalpa ovata, has been identified. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties. This guide focuses on the ecological functions of this compound, specifically its potential as an insecticide, an antifeedant, and an allelopathic agent.

Biosynthesis of this compound (Putative Pathway)

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other plant-derived naphthoquinones, particularly those in the Bignoniaceae family. The pathway likely originates from the shikimate and mevalonate/methylerythritol phosphate (MEP) pathways.

A key intermediate is chorismate from the shikimate pathway, which is converted to 1,4-dihydroxy-2-naphthoic acid (DHNA). The MEP pathway provides the isoprene unit, typically in the form of dimethylallyl pyrophosphate (DMAPP). A prenyltransferase would then catalyze the addition of the prenyl group to DHNA. Subsequent cyclization, oxidation, and other modifications would lead to the formation of the this compound structure.

Putative biosynthetic pathway of this compound.

Ecological Function I: Insecticidal Activity

Naphthoquinones from the Bignoniaceae family have demonstrated insecticidal properties. While specific studies quantifying the insecticidal activity of pure this compound are scarce, extracts from Catalpa species containing this and other related compounds have shown toxicity to various insect pests. The mode of action for phthalides, a structural class related to this compound, has been suggested to involve the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in insects[1][2]. Another potential mechanism for related compounds involves the activation of ryanodine-sensitive calcium release channels, leading to uncontrolled muscle contraction and paralysis[3].

Quantitative Data

| Compound/Extract | Target Insect | Bioassay Type | LC50/LD50 | Citation |

| (Z)-butylidenephthalide | Drosophila melanogaster (larvae) | Diet incorporation | 0.94 µmol/mL | [1] |

| (Z)-butylidenephthalide | Drosophila melanogaster (adults) | Topical application | 0.84 µ g/adult | [1] |

| Phthalide analog 15 | Rhyzopertha dominica | Diet incorporation | 1.97 µg/g | [4] |

| Bifenthrin (commercial insecticide) | Rhyzopertha dominica | Diet incorporation | 9.11 µg/g | [4] |

| Flubendiamide | Aphis craccivora | Residual film | 0.017 ppm (48h) | [5] |

Experimental Protocol: Insecticidal Bioassay (Leaf Disc Method)

This protocol is a standard method for assessing the insecticidal activity of a compound against leaf-chewing insects.

Objective: To determine the median lethal concentration (LC50) of this compound against a target insect pest.

Materials:

-

This compound of known purity

-

Acetone (analytical grade)

-

Triton X-100 or similar surfactant

-

Distilled water

-

Fresh, untreated leaves (host plant of the target insect)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Target insects (e.g., 3rd or 4th instar larvae of a lepidopteran pest)

-

Leaf area meter or scanner and image analysis software

Workflow:

Workflow for an insecticidal leaf disc bioassay.

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this, create a series of five to seven serial dilutions. A control solution of acetone with a surfactant and a negative control of distilled water should also be prepared.

-

Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh, healthy host plant leaves.

-

Treatment: Immerse the leaf discs in the respective test solutions for 30 seconds.

-

Drying: Allow the treated leaf discs to air dry completely to evaporate the solvent.

-

Bioassay Setup: Place one treated leaf disc in each Petri dish lined with a moist filter paper to maintain humidity.

-

Insect Introduction: Introduce one pre-starved (4-6 hours) insect larva into each Petri dish. Each concentration should have at least 20-30 replicates.

-

Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

-

Data Collection: Record the number of dead larvae at 24 and 48 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using Probit analysis.

Ecological Function II: Antifeedant Activity

Antifeedant compounds deter feeding by insects without necessarily being lethal. This can be an effective plant defense mechanism by reducing herbivore damage. Many plant secondary metabolites, including quinones, exhibit antifeedant properties.

Quantitative Data

| Compound/Extract | Target Insect | Concentration | Feeding Deterrence Index (FDI %) | Citation |

| Strychnos nuxvomica ethyl acetate extract | Spodoptera litura | 1% | 88.98 | [6] |

| Vitex negundo hexane extract | Spodoptera litura | 1% | 86.41 | [6] |

| Isomahubanolide | Tribolium castaneum | 15-1500 ppm | 42.85 - 50.66 | [7] |

| Carvacrol | Tribolium castaneum | 1.17 mg/g | 80.70 | [8] |

Experimental Protocol: Antifeedant Bioassay (No-Choice Test)

This protocol outlines a standard no-choice leaf disc bioassay to quantify the antifeedant activity of a compound.

Objective: To determine the Feeding Deterrence Index (FDI) of this compound at various concentrations.

Materials:

-

Same as for the insecticidal bioassay.

Workflow:

Workflow for an antifeedant no-choice bioassay.

Procedure:

-

Preparation of Test Solutions: Prepare a range of concentrations of this compound as described for the insecticidal bioassay.

-

Leaf Disc Preparation: Cut uniform leaf discs and record their initial fresh weight or area.

-

Treatment and Bioassay Setup: Treat the leaf discs and set up the Petri dishes as in the insecticidal bioassay.

-

Incubation: Allow the larvae to feed for 24 hours.

-

Data Collection: After the feeding period, remove the larvae and any frass. Measure the remaining leaf area of each disc using a leaf area meter or by scanning and using image analysis software.

-

Data Analysis: Calculate the area of leaf consumed for both treated (T) and control (C) discs. Calculate the Feeding Deterrence Index (FDI) for each concentration.

Ecological Function III: Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of phytotoxic substances. Naphthoquinones are well-documented allelochemicals. While direct evidence for this compound's allelopathic activity is limited, the presence of various phenolic compounds in Catalpa species suggests a potential for such interactions.

Quantitative Data

As with other ecological functions, specific dose-response data for the allelopathic effects of this compound is scarce. The following table provides representative data for plant extracts to illustrate how allelopathic potential is quantified.

| Allelopathic Plant Extract | Target Plant | Concentration | Inhibition of Germination (%) | Inhibition of Root Length (%) | Citation |

| Alternanthera philoxeroides (5% aqueous extract) | Triticum aestivum | 5% | Not specified | >60 | [9] |

| Celocia argentia (boiled extract) | Vigna radiata | Not specified | 66.6 | Not specified | [10] |

| Eucalyptus camaldulensis (0.04 g/mL leaf extract) | Acacia gerrardii | 0.04 g/mL | Not specified | 73.61 | [11] |

Experimental Protocol: Allelopathy Bioassay (Seed Germination and Seedling Growth)

This protocol describes a common laboratory method to assess the allelopathic potential of a chemical on seed germination and seedling growth.

Objective: To evaluate the effect of different concentrations of this compound on the germination and early growth of a model plant species (e.g., lettuce, Lactuca sativa).

Materials:

-

This compound

-

Solvent (e.g., ethanol or DMSO)

-

Distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Seeds of a model plant (e.g., lettuce)

-

Growth chamber or incubator

Workflow:

Workflow for a seed germination and seedling growth allelopathy bioassay.

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a minimal amount of solvent and then make serial dilutions in distilled water to achieve the final desired concentrations. A control with the same concentration of the solvent and a negative control with only distilled water should be included.

-

Bioassay Setup: Place two layers of filter paper in each Petri dish. Add a specific volume (e.g., 5 mL) of the respective test solution to saturate the filter paper.

-

Seeding: Arrange a known number of seeds (e.g., 20) evenly on the filter paper in each dish.

-

Incubation: Seal the Petri dishes with parafilm and place them in a dark incubator at a constant temperature (e.g., 25°C).

-

Data Collection:

-

Count the number of germinated seeds (radicle emergence > 2 mm) daily for 7 days.

-

After 7 days, carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl (shoot) of 10 randomly selected seedlings from each dish.

-

-

Data Analysis:

-

Calculate the final germination percentage.

-

Calculate the percentage of inhibition of germination, radicle length, and hypocotyl length relative to the control.

-

Analyze the data using ANOVA to determine significant differences between treatments.

-

Signaling Pathways in Plant Defense

The interaction of plants with herbivores and other plants involves complex signaling networks. When a plant is attacked by an insect, it can trigger a cascade of events leading to the production of defensive compounds. Similarly, allelochemicals can affect signaling pathways in neighboring plants.

Plant Defense Signaling Against Herbivores (Putative)

Upon herbivory, the plant recognizes specific elicitors in the insect's oral secretions. This recognition can lead to a rapid influx of Ca2+ ions into the cytoplasm and the production of reactive oxygen species (ROS). These early signals activate downstream pathways, primarily the jasmonic acid (JA) pathway, which is central to defense against chewing insects. The JA pathway leads to the expression of genes involved in the biosynthesis of defensive secondary metabolites, such as this compound.

A generalized plant defense signaling pathway leading to the production of defensive compounds.

Allelopathic Action on Target Plants (Putative)